molecular formula C13H16ClNO2 B14666815 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide CAS No. 50771-57-8

2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide

Cat. No.: B14666815
CAS No.: 50771-57-8
M. Wt: 253.72 g/mol
InChI Key: XJFGZQMRELIYGR-UHFFFAOYSA-N
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Description

2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C₁₃H₁₆ClNO₂. It is a derivative of pentanamide, featuring a chloro group, a phenyl group, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide typically involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with aniline. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

50771-57-8

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)11(16)10(14)12(17)15-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,15,17)

InChI Key

XJFGZQMRELIYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)NC1=CC=CC=C1)Cl

Origin of Product

United States

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